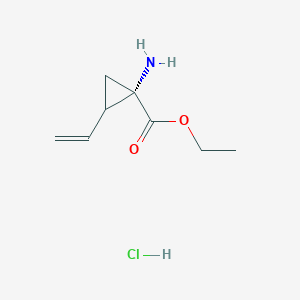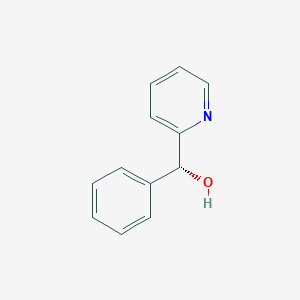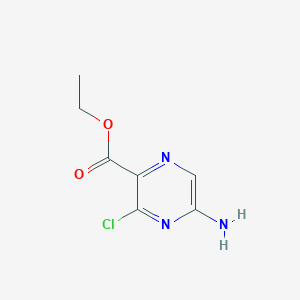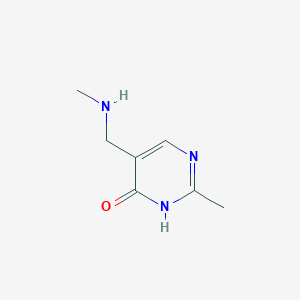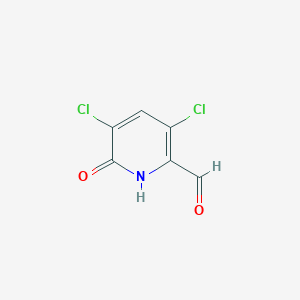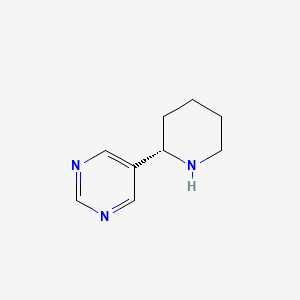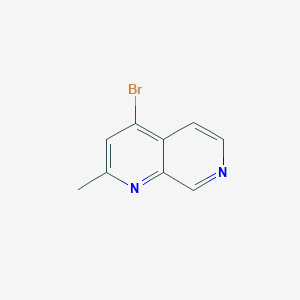![molecular formula C12H11N3 B12952061 (1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C₁₂H₁₁N₃ , and it exists as a dihydrochloride salt with a molecular weight of 270.16 g/mol . This compound features a fused imidazole ring system attached to a naphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 1,2-diaminonaphthalene with glyoxal or its derivatives. The reaction proceeds through cyclization and subsequent reduction to yield the desired product .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in organic solvents such as methanol or ethanol . Acidic or basic catalysts may be employed to facilitate the cyclization step.
Industrial Production:: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.
Analyse Chemischer Reaktionen
Reactivity:: “(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine” can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of imidazole derivatives.
- Reduction : Reduction of the imine group may yield secondary amines.
- Substitution : Substituents on the naphthalene ring can be modified via substitution reactions.
- Oxidation : Reagents like hydrogen peroxide (H₂O₂) or manganese dioxide (MnO₂) may be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can reduce the imine.
- Substitution : Various electrophiles (e.g., alkyl halides) can be employed.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield secondary amines or even fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers use this compound as a building block for the synthesis of more complex molecules due to its unique fused-ring structure.
Biology and Medicine::- Biological Studies : Scientists investigate its interactions with biological targets, such as receptors or enzymes.
- Medicinal Chemistry : It may serve as a scaffold for drug development, especially in the context of imidazole-containing compounds.
Industry:: While not widely used in industry, it contributes indirectly by enabling the creation of novel molecules.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
This compound shares similarities with other imidazole-containing molecules, such as (1-Methyl-1H-imidazol-2-yl)methanamine and 1H-benzimidazol-2-ylmethanamine hydrochloride . Its uniqueness lies in the fused naphthalene ring system.
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
3H-benzo[e]benzimidazol-2-ylmethanamine |
InChI |
InChI=1S/C12H11N3/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H,7,13H2,(H,14,15) |
InChI-Schlüssel |
OLXCQAPSFQXYCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


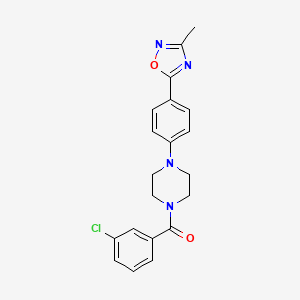
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
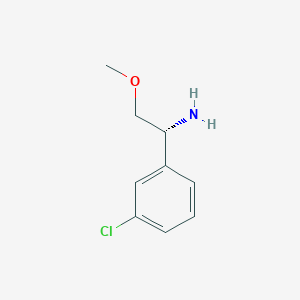
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)

